N,2-Dimethylpyrimidin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
N,2-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C6H9N3/c1-5-8-3-6(7-2)4-9-5/h3-4,7H,1-2H3 |
InChI Key |
FENSBHAUEUGKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)NC |
Origin of Product |
United States |
Synthetic Methodologies for N,2 Dimethylpyrimidin 5 Amine and Its Analogues
Historical Development of N,2-Dimethylpyrimidin-5-amine Synthesis Routes
Historically, the synthesis of aminopyrimidines often involved multi-step sequences. One of the earlier approaches to synthesizing compounds structurally related to this compound involved the conversion of pyrimidine (B1678525) carboxylic acid esters. This process typically began with the transformation of the ester into a carboxamide via treatment with ammonia (B1221849). The resulting carboxamide was then subjected to a Hoffmann rearrangement to yield the desired amine.
Another established method involved the direct amination of pyrimidines bearing a suitable leaving group, such as a halogen. For instance, the reaction of a chloropyrimidine with ammonia or an amine has been a common strategy. The conditions for such reactions, including temperature, pressure, and the use of catalysts, have been refined over the years to improve yields and selectivity.
Contemporary Synthetic Strategies for the Pyrimidine Core of this compound
Modern synthetic chemistry offers a diverse toolkit for the construction of the pyrimidine core found in this compound. These methods often provide greater efficiency, milder reaction conditions, and broader substrate scope compared to historical approaches.
Cyclocondensation Approaches for this compound Formation
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. For the synthesis of this compound, a common starting material is acetamidine (B91507), which provides the N1 and C2 atoms of the pyrimidine ring, including the 2-methyl group.
One illustrative example involves the condensation of a β-alkoxypropionitrile with acetamidine to form a 5-alkoxymethylpyrimidine. This intermediate can then be converted to the final product through amination. Another approach utilizes the reaction of ethyl acetoacetate (B1235776) with urea (B33335) or thiourea (B124793) derivatives under acidic or basic conditions to form the pyrimidine core. The use of microwave irradiation has been shown to accelerate these cyclocondensation reactions. niscpr.res.in
A three-component, one-pot cyclocondensation reaction of barbituric acids, aromatic aldehydes, and 6-amino-uracils or 1H-pyrazol-5-amines in refluxing water has also been reported for the synthesis of related fused pyrimidine systems. researchgate.net This method highlights the use of environmentally benign solvents and high atom economy. researchgate.net
Amination Reactions in the Synthesis of this compound
Amination reactions are a direct and widely used method for introducing the 5-amino group onto a pre-existing pyrimidine ring. This can be achieved through several strategies, including nucleophilic aromatic substitution (SNAr) and reductive amination.
Direct amination of 5-alkoxymethylpyrimidines can be accomplished by reacting them with ammonia in the presence of a Lewis acid catalyst like aluminum oxide at elevated temperatures. This process efficiently replaces the alkoxy group with an amino group.
Reductive amination offers another pathway. This two-step process begins with the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.org For instance, the reductive amination of a suitable ketone precursor with ammonia or an ammonia equivalent can lead to the formation of this compound. Iridium complexes have been developed as effective catalysts for the direct reductive amination of ketones. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Derivatives, including this compound Precursors
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including pyrimidine derivatives. nih.gov These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. nih.gov
The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is a powerful tool for functionalizing the pyrimidine ring. For example, a halopyrimidine precursor can be coupled with an appropriate boronic acid to introduce various substituents. biomedpharmajournal.orgresearchgate.net This methodology has been used in the synthesis of new pyrimidine derivatives from chloro-substituted pyrimidine precursors. biomedpharmajournal.orgresearchgate.net
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond of the 5-amino group. This reaction involves the coupling of a pyrimidine halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.
The synthesis of various 2-substituted pyrido[3,2-d]pyrimidines has been achieved through regioselective pallado-dehalogenation followed by SNAr and palladium-catalyzed cross-coupling reactions. thieme-connect.com Similarly, the synthesis of 4,6-disubstituted pyrimidines has been accomplished using palladium-catalyzed cross-coupling reactions with indium organometallics. sciforum.net
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
Influence of Catalysts on this compound Reaction Efficiency and Selectivity
The choice of catalyst can significantly impact the efficiency and selectivity of synthetic transformations leading to this compound.
In palladium-catalyzed cross-coupling reactions , the ligand coordinated to the palladium center plays a critical role in determining the reaction's success. Ligands such as triphenylphosphine (B44618) (PPh₃) and Xantphos are commonly used. thieme-connect.comnih.gov The catalyst system, including the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand, must be carefully selected to achieve high yields and avoid side reactions. thieme-connect.comnih.gov For Suzuki couplings, a catalyst system derived from a palladium(II) salt and a water-soluble ligand like TPPTS has been shown to be effective for halogenated pyrimidine nucleosides. nih.gov
In amination reactions , both acid and base catalysts can be employed. For the direct amination of 5-alkoxymethylpyrimidines, Lewis acids such as aluminum oxide are effective. In reductive amination, iridium-based catalysts have emerged as highly efficient for the direct conversion of ketones to primary amines. organic-chemistry.orgkanto.co.jpkanto.co.jp These catalysts often exhibit excellent stereoselectivity in asymmetric synthesis. kanto.co.jpkanto.co.jp
The development of novel catalysts, such as N,N-dimethylpyridin-4-amine (DMAP)-based ionic liquids, has also been reported to efficiently catalyze reactions like the Fischer indole (B1671886) synthesis, which shares mechanistic features with some amination processes. rsc.org
Below is a data table summarizing various catalytic systems used in the synthesis of pyrimidine derivatives, which could be analogous to the synthesis of this compound.
| Reaction Type | Catalyst System | Substrate Example | Product Type | Reference |
| Suzuki Coupling | Pd(OAc)₂, Ph₃P, Na₂CO₃ | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | 4-Aryl-6-methoxy-N,N-dimethylpyrimidin-2-amine | biomedpharmajournal.orgresearchgate.net |
| Suzuki Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine | N-(2-Chloro-4-fluoro-6-nitrophenyl)-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine | nih.gov |
| Cross-Coupling | Pd(PPh₃)₄ | 2-substituted-4,6-dichloropyrimidines | 4,6-disubstituted pyrimidines | sciforum.net |
| Reductive Amination | Iridium Complexes | Ketones | Primary Amines | organic-chemistry.org |
| Cyclocondensation | l-proline, TFA | Aromatic aldehyde, urea/thiourea, 3,4-dihydro-(2H)-pyran | 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thiones | acs.org |
Solvent Effects and Reaction Medium Selection in this compound Synthesis
The choice of solvent is a critical parameter in the synthesis of this compound and its analogues, significantly influencing reaction rates, yields, and selectivity. The polarity of the solvent, its ability to form hydrogen bonds, and its boiling point all play crucial roles in the reaction outcome. ijcrt.org
For the synthesis of pyrimidine derivatives, a range of solvents have been explored. In the amination of chloropyrimidines, a common route to amino-pyrimidines, water has been shown to be an effective medium. acs.org Studies on the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine revealed that the reaction rate was higher in water compared to alcoholic solvents like methanol (B129727) and ethanol (B145695), or aprotic solvents like DMF. acs.org The enhanced rate in water can be attributed to its high polarity, which can stabilize polar transition states. acs.org However, it is crucial to control the amount of acid catalyst to minimize competing hydrolysis of the starting material. acs.org
In other instances, mixed solvent systems have proven advantageous. For the synthesis of certain indol-3-yl-4H-pyran derivatives, a mixture of water and ethanol (2:3 v/v) was found to be optimal. researchgate.net This highlights that a balance of solvent properties can be necessary to achieve the desired reactivity and solubility of all components. Aprotic solvents such as DCM, DMF, THF, and acetonitrile (B52724) have also been used, though in some cases they have resulted in lower yields compared to protic or mixed solvent systems. researchgate.net
The selection of the solvent can also be used to control regioselectivity in the synthesis of pyrimidine derivatives. In one study, the reaction of the same starting materials in 1,4-dioxane (B91453) yielded O-substituted pyrimidines, while using dimethyl sulfoxide (B87167) (DMSO) as the solvent led to the formation of N-substituted pyrimidines. rsc.org This switchable, solvent-controlled approach offers a powerful tool for directing the outcome of a reaction. rsc.org
Table 1: Effect of Solvent on the Yield of Pyrimidine Derivatives
| Solvent | Yield (%) | Reference |
|---|---|---|
| Water | High | acs.orgresearchgate.net |
| Methanol | Moderate to High | acs.org |
| Ethanol | Moderate to High | acs.org |
| Ethanol-Water | High | researchgate.net |
| Dichloromethane (DCM) | Low | researchgate.net |
| Dimethylformamide (DMF) | Low | acs.orgresearchgate.net |
| Tetrahydrofuran (THF) | Low | researchgate.net |
| Acetonitrile | Low | researchgate.net |
| 1,4-Dioxane | High (O-substitution) | rsc.org |
| Dimethyl Sulfoxide (DMSO) | High (N-substitution) | rsc.org |
This table is a generalized representation based on findings from multiple sources.
Temperature and Pressure Control in this compound Production
Temperature and pressure are fundamental parameters that are carefully controlled to optimize the synthesis of this compound and related pyrimidine derivatives. These factors directly impact reaction kinetics, product yield, and the formation of byproducts.
In many synthetic procedures for pyrimidines, elevated temperatures are employed to drive the reaction to completion. For instance, the synthesis of certain 2-amino-4,6-disubstituted pyrimidines involves heating the reaction mixture at 62 °C for 15 hours. mdpi.com Similarly, the preparation of some N-(pyrimidin-2-yl)-1H-benzimidazol-2-amine derivatives requires heating at 473 K (200 °C) for one hour. researchgate.net Reflux conditions are also commonly utilized, which implies that the reaction is carried out at the boiling point of the solvent. For example, the synthesis of certain pyrimidine derivatives via Suzuki cross-coupling is performed under reflux in n-propanol for 4-6 hours. biomedpharmajournal.org
Microwave-assisted synthesis has emerged as a valuable technique that utilizes elevated temperatures and pressures to accelerate reaction times and improve yields. rsc.org This method allows for rapid and efficient heating of the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. rsc.orgrasayanjournal.co.in
The pressure of the reaction system is also a key consideration, particularly when dealing with volatile reagents or when trying to influence reaction equilibria. While many pyrimidine syntheses are conducted at atmospheric pressure, the use of sealed reaction vessels in microwave synthesis inherently leads to an increase in pressure. This can be advantageous in promoting reactions that have a positive activation volume.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives, including this compound, to develop more environmentally benign and sustainable processes. rasayanjournal.co.inbenthamdirect.comnih.gov This involves a focus on aspects such as atom economy, the use of eco-friendly reagents and solvents, and the reduction of waste. rasayanjournal.co.in
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comlangholmandcanonbieschools.dumgal.sch.uk A higher atom economy signifies a more sustainable process with less waste generation. langholmandcanonbieschools.dumgal.sch.uk The E-factor (Environmental Factor) is another important metric that quantifies the amount of waste produced per unit of product.
While specific atom economy and E-factor values for the synthesis of this compound are not extensively reported in the readily available literature, the principles can be applied to evaluate different synthetic routes. For example, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. langholmandcanonbieschools.dumgal.sch.uk
Catalytic methods are crucial for improving atom economy as they allow for reactions with fewer starting materials and less waste. langholmandcanonbieschools.dumgal.sch.uk For instance, a catalytic synthesis of aniline (B41778), a related amine, has an atom economy of 72%, a significant improvement over a non-catalytic route with an atom economy of only 35%. rsc.org Similarly, the BHC synthesis of ibuprofen, which utilizes a catalytic approach, has an atom economy of 77%, a substantial improvement over the traditional route's 32%. rsc.org The development of catalytic routes for this compound synthesis would therefore be a key step towards a more sustainable process.
Table 2: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Atom Economy | Key Feature | Reference |
|---|---|---|---|
| Addition | High (often 100%) | All reactant atoms are incorporated into the product. | langholmandcanonbieschools.dumgal.sch.uk |
| Rearrangement | High (often 100%) | Atoms of the reactant are rearranged to form the product. | langholmandcanonbieschools.dumgal.sch.uk |
| Substitution | Lower | A portion of the reactant molecule is replaced by another group, generating a byproduct. | langholmandcanonbieschools.dumgal.sch.uk |
| Elimination | Lower | A small molecule is removed from the reactant, forming a double or triple bond and a byproduct. | langholmandcanonbieschools.dumgal.sch.uk |
This table provides a general overview of the inherent atom economy of different reaction types.
The move towards greener synthetic methods for pyrimidines involves the use of less hazardous and more sustainable reagents and solvents. rasayanjournal.co.inbenthamdirect.comnih.gov Traditional methods often rely on toxic reagents and volatile organic solvents (VOCs) that pose risks to human health and the environment. rasayanjournal.co.in
Recent research has focused on replacing these with safer alternatives. Water is an excellent example of a green solvent that is being increasingly used in pyrimidine synthesis. acs.orgresearchgate.netresearchgate.net It is non-toxic, non-flammable, and readily available. The use of water as a solvent in the condensation reaction of 6-amino-1,3-dimethyluracil (B104193) with various aldehydes to produce bis(uracil-5-yl)methanes at room temperature, without the need for a catalyst or dehydrating agent, exemplifies a highly efficient and green synthetic protocol. researchgate.net
Bio-renewable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, are also gaining traction as sustainable alternatives to conventional polar aprotic solvents. researchgate.netacs.org The use of 2-MeTHF has been demonstrated in the synthesis of various compounds, highlighting its potential for greener chemical processes. researchgate.net
In addition to solvents, the choice of reagents is also critical. The development of catalytic systems, such as those based on nickel pincer complexes, allows for the use of less reactive starting materials like alcohols in multicomponent reactions to form pyrimidines, with water and hydrogen gas as the only byproducts. acs.orgacs.org This approach avoids the use of stoichiometric and often hazardous reagents. Furthermore, solvent-free reaction conditions and the use of techniques like microwave irradiation and ultrasonication are being explored to create more sustainable synthetic pathways for pyrimidine derivatives. rasayanjournal.co.innih.gov
Chemical Reactivity and Transformations of N,2 Dimethylpyrimidin 5 Amine
Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring of N,2-Dimethylpyrimidin-5-amine
While the pyrimidine ring is generally resistant to electrophilic aromatic substitution (EAS) due to its π-deficient nature, the powerful activating effect of the 5-amino substituent renders the ring sufficiently electron-rich to undergo such reactions. The amino group directs incoming electrophiles to the ortho positions (C4 and C6). The 2-methyl group also weakly activates these same positions. Consequently, EAS on this compound proceeds with high regioselectivity, favoring substitution at the C4 and/or C6 positions.
Key research findings indicate that reactions like halogenation and nitration can be achieved under controlled conditions to prevent side reactions such as oxidation.
Halogenation: Bromination and chlorination typically occur at the C4 position. The use of milder halogenating agents, such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724) or DMF, is often preferred to prevent over-halogenation or degradation of the starting material.
Nitration: The introduction of a nitro group can be accomplished using standard nitrating mixtures (e.g., HNO₃/H₂SO₄), but conditions must be carefully managed to avoid oxidation of the amine functionality. The primary product is the corresponding 4-nitro derivative.
Table 3.1.1: Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents & Conditions | Major Product | Regioselectivity |
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile, rt | 4-Bromo-N,2-dimethylpyrimidin-5-amine | C4 position |
| Chlorination | N-Chlorosuccinimide (NCS), DMF, 0 °C to rt | 4-Chloro-N,2-dimethylpyrimidin-5-amine | C4 position |
| Nitration | HNO₃ / H₂SO₄, low temperature (e.g., 0-5 °C) | N,2-Dimethyl-4-nitropyrimidin-5-amine | C4 position |
Nucleophilic Substitution Reactions Involving the Amine Moiety and Pyrimidine Core
The reactivity of this compound in nucleophilic substitutions is twofold, involving either the exocyclic amine group acting as a nucleophile or the pyrimidine ring acting as an electrophilic substrate.
Reactions at the Exocyclic Amine: The secondary amine group (-NHCH₃) is a potent nucleophile. It readily reacts with a variety of electrophiles, leading to N-functionalized products. Common transformations include:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding N-acyl derivative (an amide).
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces N-sulfonylated products.
N-Alkylation: While direct alkylation with alkyl halides can occur, it can lead to over-alkylation, forming a quaternary ammonium (B1175870) salt. Reductive amination is a more controlled method for introducing further alkyl groups.
Reactions at the Pyrimidine Core (Nucleophilic Aromatic Substitution - SₙAr): The parent compound, this compound, is not a suitable substrate for direct SₙAr because it lacks a competent leaving group on the pyrimidine ring. However, its derivatives, such as the 4-halo compounds synthesized via EAS (Section 3.1), are excellent SₙAr substrates. In 4-Chloro-N,2-dimethylpyrimidin-5-amine, the chlorine atom at the C4 position is activated by both ring nitrogens and can be readily displaced by various nucleophiles (e.g., alkoxides, amines, thiols).
Table 3.2.1: Nucleophilic Reactions Involving the Amine Moiety
| Reagent Class | Example Reagent | Product Type |
| Acyl Halide | Acetyl chloride (CH₃COCl) | N-Acyl-N,2-dimethylpyrimidin-5-amine |
| Sulfonyl Halide | p-Toluenesulfonyl chloride (TsCl) | N-Tosyl-N,2-dimethylpyrimidin-5-amine |
| Isocyanate | Phenyl isocyanate (PhNCO) | N-Arylurea derivative |
Oxidation and Reduction Pathways of this compound
The compound possesses multiple sites susceptible to both oxidation and reduction.
Oxidation: The primary sites for oxidation are the ring nitrogen atoms. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of pyrimidine N-oxides. Depending on the stoichiometry and reaction conditions, oxidation can occur at the N1 or N3 position. The exocyclic amine group is also susceptible to oxidation under stronger conditions, but N-oxidation of the heterocyclic ring is a more controlled and synthetically useful transformation.
Reduction: The pyrimidine ring can be partially or fully reduced. Catalytic hydrogenation is the most common method.
Partial Reduction: Using catalysts like Palladium on carbon (Pd/C) under controlled hydrogen pressure can yield dihydropyrimidine (B8664642) derivatives.
Full Reduction: More forcing conditions or stronger catalysts, such as Platinum(IV) oxide (PtO₂), can lead to the fully saturated tetrahydropyrimidine (B8763341) ring system.
Table 3.3.1: Oxidation and Reduction of this compound
| Transformation | Reagents & Conditions | Site of Reaction | Product Class |
| N-Oxidation | m-CPBA, CH₂Cl₂, 0 °C | Ring Nitrogen (N1 and/or N3) | Pyrimidine N-oxide |
| Partial Reduction | H₂, Pd/C, Ethanol (B145695), 1-5 atm | Pyrimidine C=C bonds | Dihydropyrimidine derivative |
| Full Reduction | H₂, PtO₂, Acetic Acid, high pressure | Pyrimidine Ring | Tetrahydropyrimidine derivative |
Functional Group Interconversions and Modifications of this compound
Beyond the reactions described above, the functional groups of this compound can be strategically interconverted to access a wider array of derivatives.
Diazotization of the 5-Amino Group: A key transformation is the conversion of the 5-amino group into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or HBF₄) at low temperatures. This pyrimidine-5-diazonium salt is a versatile intermediate that can be subsequently displaced in Sandmeyer-type reactions to introduce a range of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups. This provides an alternative route to compounds that are difficult to synthesize via direct substitution.
Functionalization of the 2-Methyl Group: The protons of the C2-methyl group are weakly acidic due to the electron-withdrawing effect of the adjacent ring nitrogens. Treatment with a very strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can deprotonate the methyl group to form a lithiated intermediate. This carbanion can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new functional groups at the C2 position.
Table 3.4.1: Key Functional Group Interconversions
| Functional Group | Reagents | Intermediate | Subsequent Reaction/Product |
| 5-Amino | NaNO₂, HCl, 0 °C | Pyrimidine-5-diazonium salt | Displacement with CuCN to form a 5-cyano derivative. |
| 2-Methyl | LDA, THF, -78 °C | 2-(Lithiomethyl)pyrimidine | Reaction with benzaldehyde (B42025) to form a secondary alcohol. |
Heterocyclic Ring Opening and Rearrangement Mechanisms Related to this compound
Under specific, often forcing, conditions, the pyrimidine ring itself can undergo cleavage or rearrangement.
Hydrolytic Ring Opening: In the presence of strong aqueous acid or base at elevated temperatures, the pyrimidine ring can undergo hydrolytic cleavage. The C2-N1 and C2-N3 bonds are often the most susceptible, particularly if the ring is first activated (e.g., by quaternization of a ring nitrogen). This can lead to the formation of acyclic diamino or amino-amide fragments.
Rearrangements (e.g., Dimroth Rearrangement): While the classic Dimroth rearrangement involves the exchange of an exocyclic amino group with a ring nitrogen atom via a ring-opening/ring-closing sequence, its direct application to this compound is less common than in other pyrimidine isomers (e.g., 4-aminopyrimidines). However, related rearrangements can be induced under thermal or photochemical conditions, potentially leading to isomeric structures. For instance, a theoretical pathway could involve the migration of the C2-methyl group to an adjacent position under radical-initiating conditions, although such reactions are not widely documented for this specific substrate.
Ring Cleavage with Hydrazine (B178648): Treatment with hydrazine (N₂H₄) can cleave the pyrimidine ring, particularly at the N1-C2-N3 amidine moiety. The reaction can result in the formation of a new heterocyclic system, such as a substituted pyrazole (B372694), by incorporating the hydrazine molecule into the new ring structure.
Table 3.5.1: Ring Opening and Rearrangement Pathways
| Reaction Type | Conditions | Mechanistic Outline | Potential Outcome |
| Ring Opening | Strong Base (e.g., NaOH), Heat | Nucleophilic attack at C2, C4, or C6 followed by C-N bond cleavage. | Formation of acyclic degradation products. |
| Ring Cleavage | Hydrazine (N₂H₄), Heat | Cleavage of the N1-C2-N3 unit and subsequent condensation. | Formation of a 3(5)-amino-4-substituted pyrazole derivative. |
| Rearrangement | Thermal / Photochemical | Homolytic bond cleavage or complex intramolecular shifts. | Isomerization (e.g., methyl group migration); generally low-yielding. |
Derivatization Strategies and Analogue Synthesis of N,2 Dimethylpyrimidin 5 Amine
N-Alkylation and Acylation of the Amine Functionality in N,2-Dimethylpyrimidin-5-amine
The secondary amine group at the C5 position of this compound is a prime site for derivatization through N-alkylation and N-acylation reactions. These transformations introduce a wide variety of substituents, influencing the compound's steric bulk, lipophilicity, and hydrogen bonding capacity.
N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. A common method is the reaction of the amine with alkyl halides. ucalgary.ca However, this can sometimes lead to poor yields due to the potential for the product amine to react further, resulting in a mixture of alkylated products. ucalgary.ca A more controlled and efficient approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method uses alcohols as alkylating agents in the presence of a metal catalyst, such as a ruthenium complex. nih.gov The reaction proceeds by the catalyst temporarily dehydrogenating the alcohol to form an aldehyde, which then condenses with the amine to form an imine. The resulting metal hydride then reduces the imine to yield the N-alkylated amine, with water being the only byproduct. nih.gov
N-Acylation: This reaction introduces an acyl group to the amine nitrogen, forming an amide. This is a fundamental transformation in medicinal chemistry. Acylation can be achieved using various reagents, including acyl chlorides, acid anhydrides, or by coupling the amine with a carboxylic acid. organic-chemistry.org Direct amidation between carboxylic acids and amines can be facilitated by catalysts such as boronic acids under mild conditions. organic-chemistry.org The resulting amides are generally stable and introduce a hydrogen bond acceptor (the carbonyl oxygen), which can be critical for molecular recognition. Studies on other aminopyrimidines have shown that acetylation can sometimes lead to diacetylation, though this is dependent on reaction conditions and the electronic nature of the pyrimidine (B1678525) ring. oregonstate.edu
The table below summarizes typical conditions for these transformations, extrapolated from general procedures for aromatic and heterocyclic amines.
| Transformation | Reagent Class | Typical Reagents & Conditions | Product Type |
| N-Alkylation | Alkyl Halides | R-X (X=Cl, Br, I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) | Tertiary Amine |
| Alcohols (Borrowing Hydrogen) | R-CH₂OH, Ru or Ir catalyst, Toluene, Heat | Tertiary Amine | |
| N-Acylation | Acyl Halides | RCOCl, Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., DCM, THF) | Amide |
| Acid Anhydrides | (RCO)₂O, +/- Catalyst (e.g., DMAP), Solvent (e.g., THF) | Amide | |
| Carboxylic Acids | RCOOH, Coupling agent (e.g., EDC, HOBt) or Catalyst (e.g., Boronic acid) | Amide |
Regioselective Functionalization of the Pyrimidine Ring of this compound
Beyond modifying the amine, the pyrimidine ring itself can be functionalized. Achieving regioselectivity—the ability to target a specific position on the ring—is paramount. The electronic properties of the existing dimethylamino and methyl substituents direct the position of further substitution. The C4 and C6 positions are electronically activated by the C5-amino group, while the C2-methyl group also influences reactivity.
Common strategies for functionalizing heterocyclic rings include:
Electrophilic Aromatic Substitution: Halogenation (e.g., bromination or chlorination) is a key reaction. For instance, bromination of a related compound, 4,6-dimethylpyridin-2-amine, occurs selectively at the C5 position due to the activating effect of the amino group. For this compound, electrophilic attack would likely be directed to the C4 or C6 positions.
Directed Ortho-Metalation (DoM): This powerful technique uses the coordinating ability of a substituent (like the amine) to direct a strong base (e.g., an organolithium reagent) to deprotonate an adjacent position, which can then be trapped with an electrophile.
Palladium-Catalyzed Cross-Coupling Reactions: If a halogenated derivative of this compound is synthesized (e.g., at C4 or C6), it can serve as a handle for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions to introduce aryl, vinyl, or new amino groups, respectively.
Computational methods, such as the calculation of pKa values and N-basicities, can assist in predicting the most likely site for metalation or other regioselective reactions on complex heterocyclic scaffolds. rsc.org
| Position | Predicted Reactivity | Potential Functionalization Reactions |
| C4/C6 | Electron-rich (activated by C5-NHMe₂) | Electrophilic Halogenation, Nitration, Metalation |
| C2-Methyl | Potentially acidic protons | Deprotonation followed by alkylation |
Synthesis of Bioisosteric Analogues of this compound
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of drug design. nih.gov This approach is used to improve potency, selectivity, metabolic stability, or physicochemical properties.
For this compound, several bioisosteric replacements can be envisioned:
Amine Bioisosteres: The secondary amine can be replaced with groups that mimic its hydrogen bonding and electronic properties. Examples include small amides, sulfonamides, or reversed amides. In some kinase inhibitor series, amino-heterocycles have been successfully used as bioisosteres for urea (B33335) or amide moieties. jst.go.jp
Methyl Group Bioisosteres: The C2-methyl group could be replaced to alter steric bulk or metabolic stability. A common replacement is the trifluoromethyl (CF₃) group, which is sterically similar but electronically very different. Exchanging a hydrogen for a fluorine atom is another common tactic to modulate metabolism and membrane permeability. acs.org
Ring System Bioisosteres: The entire pyrimidine ring could be replaced with other heterocycles like pyridine, triazine, or even bicyclic systems, while keeping the key substituents in a similar spatial arrangement. For example, aminopyridine and aminoquinazoline structures have been explored as bioisosteres in various drug discovery programs. nih.govjst.go.jp
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| -NHMe (Amine) | -NHC(O)Me (Amide) | Modulate H-bonding, introduce carbonyl acceptor |
| -CH₂NH₂ (Aminomethyl) | Alter basicity and steric profile | |
| -CH₃ (Methyl) | -CF₃ (Trifluoromethyl) | Increase metabolic stability, alter electronics |
| -Cl, -F (Halogen) | Modify lipophilicity and electronic properties | |
| Pyrimidine Ring | Pyridine, Triazine | Fine-tune aromatic properties and H-bonding vectors |
Library Synthesis and High-Throughput Derivatization Techniques for this compound
To efficiently explore the chemical space around this compound, the synthesis of a large number of derivatives (a chemical library) is often necessary. nih.gov High-throughput synthesis and purification techniques are employed to accelerate this process.
Parallel Synthesis: This approach involves performing multiple reactions simultaneously in a multi-well plate format. For example, a stock solution of this compound could be dispensed into the wells of a 96-well plate. Then, a diverse set of acyl chlorides or alkylating agents could be added to each well, allowing for the rapid generation of a library of N-acylated or N-alkylated derivatives.
Solid-Phase Synthesis: The core molecule can be attached to a solid support (a resin bead). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. After a series of transformations, the final product is cleaved from the support. While direct attachment of this compound might be complex, a precursor could be attached to the resin, with the pyrimidine ring formed and derivatized in subsequent steps.
Derivatization for Analysis: High-throughput analysis, often using liquid chromatography-mass spectrometry (LC-MS), is essential for library characterization. nih.gov Derivatization is sometimes used not to create a new final compound, but to make the compound easier to detect. Reagents like dansyl chloride or FMOC-Cl can be used to tag amines, making them fluorescent or more easily ionizable in a mass spectrometer, which is useful for high-throughput screening assays. acs.orgthermofisher.com
A hypothetical workflow for a parallel library synthesis is outlined below:
| Step | Action | Technique/Reagents | Outcome |
| 1. Scaffolding | Prepare a stock solution of this compound. | Solvent: DMF or DMSO | Ready for distribution |
| 2. Reaction | Dispense scaffold into a 96-well plate. Add a diverse library of carboxylic acids. | Parallel synthesis robot, coupling agents (e.g., HATU, COMU) | 96 unique amide derivatives |
| 3. Workup | Quench reactions and perform liquid-liquid extraction in the plate format. | Automated liquid handler | Crude product plate |
| 4. Purification | Purify all compounds using mass-directed preparative HPLC. | Automated parallel purification system | Plate of purified compounds |
| 5. Analysis | Characterize all purified compounds for identity and purity. | High-throughput LC-MS/NMR | Confirmed chemical library |
Advanced Spectroscopic and Structural Elucidation Techniques for N,2 Dimethylpyrimidin 5 Amine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of N,2-Dimethylpyrimidin-5-amine
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of organic molecules. emerypharma.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
Two-dimensional NMR techniques are indispensable for establishing the connectivity within the this compound molecule. walisongo.ac.id
Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is crucial for tracing the proton networks within the pyrimidine (B1678525) ring and assigning adjacent protons. Cross-peaks in the COSY spectrum reveal these scalar couplings. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C. columbia.edu This allows for the direct assignment of each carbon atom that is bonded to a hydrogen atom. emerypharma.com The HSQC spectrum displays correlations between the ¹H and ¹³C chemical shifts, providing a clear map of C-H one-bond connectivities. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment is vital for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. github.io For this compound, HMBC spectra would show correlations between the methyl protons and the pyrimidine ring carbons, as well as between the ring protons and other ring carbons, thus completing the structural puzzle.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H4/H6 (ring) | H6/H4 (ring) | C4/C6 | C2, C5, C6/C4 |
| N-CH₃ | - | C (N-methyl) | C5 |
| 2-CH₃ | - | C (2-methyl) | C2, C(ring adjacent) |
Solid-state NMR (ssNMR) is a critical technique for characterizing the different crystalline forms, or polymorphs, of a compound. rhl.plbruker.com Polymorphism can significantly impact the physical properties of a substance. In the solid state, anisotropic interactions such as dipolar couplings and chemical shift anisotropy are not averaged out as they are in solution, leading to broad spectral lines. mdpi.com Techniques like magic-angle spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. mst.edu
For this compound, ¹³C and ¹⁵N ssNMR could be used to:
Identify and differentiate polymorphs : Different crystal packing arrangements in polymorphs lead to distinct chemical shifts and relaxation times in the ssNMR spectra. rsc.org
Probe intermolecular interactions : ssNMR can provide insights into hydrogen bonding and other non-covalent interactions within the crystal lattice.
Monitor phase transitions : The technique can be used to study changes in the solid form of the compound under different conditions, such as temperature and humidity.
The ability of ssNMR to distinguish between different solid forms is crucial in pharmaceutical development and materials science. rhl.plbruker.com
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within a molecule. huji.ac.il Although ¹⁵N has a low natural abundance and sensitivity, its large chemical shift range makes it highly sensitive to subtle changes in molecular structure and bonding. huji.ac.ilsintef.no
For this compound, ¹⁵N NMR can be used to:
Characterize the different nitrogen environments : The pyrimidine ring nitrogens and the exocyclic amino nitrogen will have distinct ¹⁵N chemical shifts.
Study tautomerism : In pyrimidine derivatives, the position of protons can be ambiguous, leading to different tautomeric forms. ¹⁵N chemical shifts are sensitive to these tautomeric equilibria. scispace.com
Investigate protonation sites : Upon protonation, the ¹⁵N chemical shifts of the involved nitrogen atoms will change significantly, allowing for the determination of the protonation site.
Due to the low sensitivity of direct ¹⁵N detection, heteronuclear correlation techniques like ¹H-¹⁵N HMBC are often employed to enhance sensitivity and provide connectivity information. magritek.com
High-Resolution Mass Spectrometry (HRMS) for this compound and its Derivatives
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides highly accurate mass measurements, often to four or more decimal places. innovareacademics.inbioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule and its fragments.
For this compound and its derivatives, HRMS is used to:
Confirm molecular formula : By comparing the measured accurate mass with the calculated mass for a proposed formula, the elemental composition can be confidently determined.
Identify unknown compounds : In the analysis of reaction mixtures or biological samples, HRMS can help to identify unknown derivatives or metabolites.
Provide evidence of structure : The high mass accuracy applies not only to the molecular ion but also to fragment ions, aiding in structural elucidation.
| Ion Type | Calculated m/z for C₇H₁₀N₃ |
| [M+H]⁺ | 136.0875 |
| [M+Na]⁺ | 158.0694 |
| [M+K]⁺ | 174.0433 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. lcms.cz This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. researchgate.net
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation patterns would likely involve:
Loss of neutral molecules : Common neutral losses from pyrimidine derivatives include the loss of HCN, CH₃CN, or NH₃.
Cleavage of the pyrimidine ring : The heterocyclic ring can undergo characteristic cleavages, leading to specific fragment ions.
Loss of substituents : The methyl groups or the amino group could be lost as radicals or neutral molecules.
The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. researchgate.netnih.gov
In pre-clinical studies, understanding the metabolic fate of a compound is crucial. Metabolite profiling involves the identification and quantification of the metabolites of a parent compound in biological matrices like plasma, urine, or tissue homogenates. frontiersin.org
The use of HRMS coupled with liquid chromatography (LC-MS) is a powerful platform for metabolite profiling. researchgate.net For this compound, this would involve:
Identifying potential metabolic transformations : Common metabolic reactions include oxidation (e.g., hydroxylation of the methyl groups or the aromatic ring), N-dealkylation, or conjugation with endogenous molecules like glucuronic acid or sulfate. acs.orgresearchgate.net
Distinguishing metabolites from isomers : The high resolving power of HRMS helps to differentiate between isobaric species (molecules with the same nominal mass but different elemental compositions). nih.gov
Structural elucidation of metabolites : The MS/MS fragmentation patterns of the metabolites can be compared to that of the parent compound to determine the site of metabolic modification.
This information is vital for understanding the disposition and potential biological activity of the compound and its metabolites in a biological system.
X-ray Crystallography of this compound and its Co-crystals/Salts
While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, extensive crystallographic analysis has been performed on closely related aminopyrimidine derivatives, including its isomer 2-amino-4,6-dimethylpyrimidine (B23340). These studies on analogues, co-crystals, and salts provide a robust framework for predicting the structural characteristics of this compound. The formation of co-crystals and salts is a common strategy to modulate the physicochemical properties of active pharmaceutical ingredients, and the analysis of these structures reveals recurrent and predictable hydrogen-bonding patterns, known as supramolecular synthons.
In the case of aminopyrimidines, interaction with carboxylic acids frequently results in the formation of a characteristic R²₂(8) ring motif, whether a co-crystal or a salt is formed nih.gov. This motif arises from hydrogen bonds between the carboxylic acid group and the aminopyrimidine moiety. Studies on co-crystals of 2-amino-4,6-dimethylpyrimidine with various organic acids have shown that the dominant supramolecular synthons are linear heterotetramers, cyclic heterotetramers, and heterotrimers nih.gov. The analysis of these recurring patterns is essential for crystal engineering and the rational design of new solid forms with desired properties.
Furthermore, the crystal structure of derivatives such as 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one has been determined, revealing a triclinic space group P-1 pau.edu.trarabjchem.org. The analysis of such structures provides valuable data on bond lengths, bond angles, and the planarity of the pyrimidine ring, which is expected to be largely preserved in this compound.
Conformational Analysis and Intermolecular Interactions in Solid-State this compound Structures
In the absence of a dedicated crystal structure for this compound, its solid-state conformation and intermolecular interactions can be inferred from detailed studies of its analogues. For instance, the crystal structure of Pirimicarb (2-dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate) shows that the pyrimidine ring and the dimethylamino group are nearly coplanar, with a very small dihedral angle between them iucr.org. This planarity suggests significant π-electron conjugation between the pyrimidine ring and the amino group nitrogen. A similar planarity would be expected for this compound.
The solid-state structures of aminopyrimidine derivatives are typically stabilized by a network of intermolecular hydrogen bonds. In the case of 2-amino-4,6-dimethylpyrimidine hydrate, molecules are linked by N—H···N hydrogen bonds, forming zigzag ribbons up.ac.za. A derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, exhibits π–π stacking interactions between the phenyl and pyrimidine rings, in addition to N—H···N hydrogen bonds, creating a three-dimensional network iucr.org. It is highly probable that the crystal packing of this compound would also be dominated by N—H···N hydrogen bonds involving the amino group and the ring nitrogen atoms, and potentially C—H···N or C—H···π interactions. The presence of methyl groups can also influence the crystal packing through weaker van der Waals forces.
A summary of expected and observed intermolecular interactions in related pyrimidine structures is presented below:
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing | Reference |
| Hydrogen Bond | N-H (amino) | N (pyrimidine ring) | ~3.0 - 3.2 | Primary motif for chain and network formation | up.ac.zaresearchgate.net |
| Hydrogen Bond | N-H (amino) | O (carboxylate) | ~2.7 | Key interaction in co-crystals/salts with carboxylic acids | |
| Hydrogen Bond | C-H (methyl/ring) | O/N | ~3.3 - 3.5 | Secondary stabilization of the 3D network | iucr.org |
| π–π Stacking | Pyrimidine Ring | Pyrimidine/Phenyl Ring | ~3.4 - 3.8 | Contributes to the stability of layered structures | iucr.org |
| Halogen Bond | C-I | O/I | ~3.0 - 4.0 | Important in halogenated derivatives |
Tautomerism Studies in this compound Analogues via X-ray Diffraction
Tautomerism is a significant phenomenon in heterocyclic compounds like pyrimidines, where a proton can migrate between different positions, leading to structural isomers that can coexist in equilibrium. For aminopyrimidines, the most common form of tautomerism is the amine-imine equilibrium. While X-ray diffraction provides a snapshot of the dominant tautomer in the solid state, it is a powerful tool for studying this phenomenon.
Studies on derivatives of 4-hydroxypyrimidine (B43898) have shown a strong preference for the 3H-keto tautomer in the solid state, even though keto-enol tautomerization occurs in solution ias.ac.inresearchgate.net. In some cases, co-crystals containing a 1:1 ratio of two different tautomers have been isolated and characterized by X-ray diffraction, highlighting the subtle energetic balance that can be influenced by the crystalline environment ias.ac.inresearchgate.net.
For aminopyrimidines, the amino tautomer is generally more stable than the imino form. This stability is attributed to the resonance between the amino group and the aromatic pyrimidine ring . Theoretical studies using Density Functional Theory (DFT) on 2-aminopyrimidine (B69317) and its derivatives, including 2-amino-4,6-dimethylpyrimidine, have confirmed the greater stability of the amino tautomer researchgate.netwiley.com. These studies also show that the energy barrier for tautomerization can be significantly lowered by the presence of water molecules, which can facilitate proton transfer researchgate.net. Although a specific X-ray diffraction study on the tautomerism of this compound is not available, based on the extensive research on its analogues, it is expected to exist predominantly in the amino tautomeric form in the solid state.
Vibrational Spectroscopy (IR, Raman) for this compound Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for investigating the molecular structure and dynamics of compounds. These techniques probe the vibrational energy levels of a molecule, providing a unique fingerprint that is sensitive to the molecular geometry, bonding, and intermolecular interactions.
For 2-amino-4,6-dimethylpyrimidine, a close isomer of this compound, detailed FT-IR and FT-Raman spectral analyses have been performed ijera.comomicsonline.org. The vibrational modes are assigned based on the assumption of a C_s point group symmetry, which divides the fundamental vibrations into in-plane (A′) and out-of-plane (A″) species ijera.com. These assignments are often supported by quantum chemical calculations.
The vibrational spectra of this compound would be expected to show characteristic bands corresponding to the vibrations of the pyrimidine ring, the amino group, and the methyl groups.
Key Vibrational Modes and Expected Wavenumber Ranges:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Comments | Reference |
| N-H Stretching (amino) | 3300 - 3500 | IR, Raman | Asymmetric and symmetric stretches. Broadening indicates hydrogen bonding. | up.ac.zaasianpubs.org |
| C-H Stretching (methyl) | 2900 - 3000 | IR, Raman | Characteristic of the methyl groups. | ias.ac.in |
| C=N, C=C Stretching (ring) | 1400 - 1650 | IR, Raman | Multiple bands corresponding to pyrimidine ring vibrations. | asianpubs.org |
| NH₂ Bending (scissoring) | 1600 - 1650 | IR | In-plane bending of the amino group. | up.ac.za |
| CH₃ Deformation | 1375 - 1470 | IR, Raman | Asymmetric and symmetric bending modes of the methyl groups. | ias.ac.in |
| Ring Breathing | ~1000 | Raman | A characteristic, often strong, Raman band for the pyrimidine ring. | ijera.com |
| C-N Stretching (amino-ring) | 1250 - 1350 | IR | Stretching of the bond connecting the amino group to the ring. | ijera.com |
The precise positions and intensities of these bands can provide valuable information about the molecular environment. For instance, a shift to lower wavenumbers (red shift) and broadening of the N-H stretching bands are indicative of hydrogen bonding in the solid state up.ac.za. By comparing the experimental spectra with those calculated for different possible conformations and tautomers, vibrational spectroscopy can be a powerful tool for elucidating the dominant molecular structure.
Computational and Theoretical Investigations of N,2 Dimethylpyrimidin 5 Amine
Quantum Chemical Calculations on N,2-Dimethylpyrimidin-5-amine Molecular Geometry and Electronic Properties
No dedicated studies reporting quantum chemical calculations to determine the molecular geometry and electronic properties of this compound were identified. Such studies would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock calculations to yield data on bond lengths, bond angles, dihedral angles, and electronic properties such as dipole moment and molecular orbital energies.
Density Functional Theory (DFT) Studies on this compound Reactivity and Reaction Mechanisms
There is a lack of published research utilizing Density Functional Theory (DFT) to investigate the reactivity and reaction mechanisms of this compound. DFT studies would provide insights into the molecule's reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These calculations are instrumental in predicting sites of electrophilic and nucleophilic attack and understanding potential reaction pathways.
Molecular Dynamics (MD) Simulations of this compound and its Interactions
No literature was found detailing molecular dynamics (MD) simulations for this compound.
Simulations of this compound in Solution and Protein Binding Sites (Non-Human, Pre-Clinical)
There are no available reports on MD simulations of this compound in various solvents or within the binding sites of proteins in a non-human, pre-clinical context. These simulations would be crucial for understanding the compound's behavior in biological environments, including its conformational dynamics and interactions with potential molecular targets.
Structural and Transport Properties of this compound Based Ionic Liquids
No research could be located on the formulation or investigation of ionic liquids based on this compound. Consequently, there is no data on their structural and transport properties that would be derived from MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Non-Human, Pre-Clinical)
No QSAR studies have been published that focus on derivatives of this compound in a non-human, pre-clinical setting. QSAR models are used to correlate the chemical structure of compounds with their biological activity, and such studies would require a dataset of derivatives with measured biological activities, which is not available.
In Silico Prediction of this compound Metabolic Pathways (Non-Human Context)
There are no published in silico predictions of the metabolic pathways for this compound in any non-human context. These predictive studies typically use software to identify potential metabolites by simulating the effects of metabolic enzymes on the parent compound.
Biological Interactions and Mechanistic Insights of N,2 Dimethylpyrimidin 5 Amine Non Human, Pre Clinical
Investigation of N,2-Dimethylpyrimidin-5-amine as a Ligand for Specific Receptors or Enzymes in in vitro Systems
Analogues of this compound, which belong to the broader class of aminopyrimidines, have been extensively investigated as ligands for various enzymes and receptors. The pyrimidine (B1678525) core is a versatile scaffold that can be chemically modified to achieve high affinity and selectivity for specific biological targets. This versatility has made it a privileged structure in medicinal chemistry for targeting proteins involved in a range of cellular processes.
The aminopyrimidine scaffold is a well-established hinge-binding motif for protein kinases, which are crucial regulators of cell signaling. Consequently, numerous analogues have been synthesized and evaluated as kinase inhibitors for potential therapeutic applications, particularly in oncology.
Derivatives have shown potent inhibitory activity against several kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Src-family kinases. For instance, a series of 2,4,5-trisubstituted pyrimidines demonstrated potent inhibition of CDKs, which are key regulators of the cell cycle. Modifications at the C-5 position of the pyrimidine ring, analogous to the methyl group in this compound, were found to be critical for achieving selectivity for CDK9 over other CDKs.
Similarly, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora A and Aurora B kinases, enzymes that play essential roles in mitosis. The lead compound from this series, CYC116, exhibited inhibitory constants (Kᵢ) in the low nanomolar range for both Aurora A and B. Furthermore, pyrido[2,3-d]pyrimidines, another class of related analogues, were characterized as ATP-competitive inhibitors of c-Src kinase with IC₅₀ values below 10 nM.
| Kinase Target | Compound Series | Key Structural Features | Inhibitory Activity (IC₅₀ / Kᵢ) |
|---|---|---|---|
| CDK4/6 | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | Thiazole at C4, Pyridine (B92270) at C2-amine | High potency and selectivity |
| Aurora A/B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Substituent at aniline (B41778) para-position | Kᵢ = 8.0 nM (Aurora A), 9.2 nM (Aurora B) for lead compound |
| c-Src | Pyrido[2,3-d]pyrimidines | Fused pyridine ring | IC₅₀ < 10 nM |
| Axl/Mer | 7-aryl-2-anilino-pyrrolopyrimidines | Pyrrole fused to pyrimidine | IC₅₀ = 16 nM (Axl), 2 nM (Mer) for lead compound |
| Eg5 (Kinesin) | Pyrazolopyrimidine derivatives | Fused pyrazole (B372694) ring | Significant inhibition reported |
Beyond enzyme inhibition, pyrimidine derivatives have been explored as ligands for G-protein coupled receptors (GPCRs). Structure-activity relationship studies on thienopyrimidine derivatives, which share the core pyrimidine structure, identified antagonists for the orphan receptor GPR55. In these studies, a dimethyl group was found to significantly improve the antagonistic activity compared to the initial hit compound.
In another study, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their affinity at human adenosine (B11128) receptors. Several of these compounds displayed nanomolar and even subnanomolar binding affinities for the A₁ and A₂A adenosine receptor subtypes, respectively. The 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative, for example, showed Kᵢ values of 1.9 nM for the A₁ receptor and 0.06 nM for the A₂A receptor. These findings highlight the potential of the aminopyrimidine scaffold to generate highly potent and selective receptor ligands.
Cellular Uptake and Distribution Studies of this compound in Model Organisms or Cell Lines
While specific studies on the cellular uptake of this compound are not extensively documented, the transport mechanisms for similar small molecule heterocyclic compounds often involve a combination of passive diffusion and carrier-mediated transport. The physicochemical properties of the molecule, such as lipophilicity, size, and charge, are key determinants of its ability to cross the cell membrane.
For many small molecule inhibitors, cellular uptake is a critical step for biological activity. General mechanisms include passive diffusion across the lipid bilayer for more lipophilic compounds and various forms of endocytosis for others. Studies on polyamidoamine (PAMAM) dendrimers in breast cancer cells have shown that uptake can occur via multiple pathways, including clathrin-mediated endocytosis and macropinocytosis. Research on thymopentin-loaded niosomes indicates that cellular uptake can be an active, energy-dependent process. For aminopyrimidine derivatives, it is plausible that their uptake is influenced by these common pathways, depending on the specific substitutions on the pyrimidine core which alter their physical properties.
Biochemical Pathways Modulated by this compound in Non-Human Biological Systems
The biological effects of this compound analogues are a direct consequence of their interaction with specific enzymes or receptors, leading to the modulation of downstream biochemical pathways. As potent kinase inhibitors, these compounds can significantly impact cellular signaling cascades that regulate cell proliferation, survival, and differentiation.
For example, the inhibition of c-Src kinase by pyrido[2,3-d]pyrimidine (B1209978) derivatives has been shown to have antiproliferative effects in tumor cells. These effects are consistent with the known role of c-Src in mitogenic signaling pathways. Inhibition of c-Src can disrupt progression through the cell cycle, with some selective compounds causing arrest at the G₂/M phase. Similarly, inhibitors of Aurora kinases, such as N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, induce mitotic failure and polyploidy, ultimately leading to apoptotic cell death in cancer cell lines. These compounds were shown to suppress the phosphorylation of histone H3, a key mitotic event regulated by Aurora B kinase.
Structure-Activity Relationship (SAR) Studies for this compound Analogues in Pre-Clinical Models
Systematic SAR studies have been crucial in optimizing the potency and selectivity of aminopyrimidine-based compounds. These studies involve making specific chemical modifications to different parts of the molecule and assessing the impact on biological activity.
For 2,4,5-trisubstituted pyrimidine CDK inhibitors, modifications at the C-5 position were found to be critical for selectivity. The introduction of a methyl group at this position was optimal for achieving selectivity for CDK9 over CDK2. Both the steric and electronic properties of substituents at the C-5 position were shown to affect the potency and selectivity of kinase inhibition.
In the development of Aurora kinase inhibitors, it was found that the presence of a substituent at the para-position of the aniline ring correlated with the potency and selectivity of inhibition. For GPR55 antagonists based on a thienopyrimidine scaffold, the introduction of a dimethyl group at the R² position resulted in a significant improvement in antagonistic activity.
| Compound Series | Target | Position of Modification | Favorable Substituents | Effect on Activity |
|---|---|---|---|---|
| 2,4,5-Trisubstituted Pyrimidines | CDK9 | C-5 | Methyl group | Optimal for selectivity over CDK2 |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinases | Aniline (para-position) | Various substituents | Correlates with potency and selectivity |
| Thienopyrimidine Derivatives | GPR55 Receptor | R² position | Dimethyl group | Significantly improved antagonist activity |
| 7-aryl-2-anilino-pyrrolopyrimidines | Axl/Mer Kinases | Aniline moiety | Maintained for salt bridge formation | Essential for retaining activity |
Mechanistic Elucidation of this compound Action in Non-Human Disease Models (e.g., Antimicrobial activity against specific strains)
In addition to their roles as enzyme and receptor modulators, pyrimidine derivatives have been investigated for their antimicrobial properties. The increasing prevalence of drug-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action.
A study on a novel 2,4-disubstituted-6-thiophenyl-pyrimidine derivative demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VREs). The mechanism of action for this class of compounds was attributed to the inhibition of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms a contractile ring (the Z-ring) at the site of cell division in prokaryotes. The thiophenyl-pyrimidine derivative was found to inhibit the polymerization of FtsZ and its GTPase activity, thereby disrupting cell division and leading to a bactericidal effect. This represents a distinct mechanism from many clinically used antibiotics, making it a promising avenue for combating resistant bacterial strains.
Advanced Applications and Potential in Chemical Science
N,2-Dimethylpyrimidin-5-amine in Materials Science and Polymer Chemistry
There is no available data on the use of this compound in materials science or polymer chemistry.
Role as a Monomer or Ligand in Coordination Polymers and Metal Complexes
No studies have been found that describe the use of this compound as a monomer or ligand in the formation of coordination polymers or metal complexes. While other aminopyrimidine derivatives are known to act as ligands, the specific coordination behavior of this compound has not been reported. sciencenet.cn
Application in Functional Organic Materials and Electronic Materials
There is no information available regarding the application of this compound in the development of functional organic or electronic materials.
This compound as a Synthetic Intermediate for Complex Molecules
No published research details the use of this compound as a starting material or intermediate in the synthesis of more complex molecules.
Catalytic Applications of this compound and its Derivatives
There is a lack of scientific literature on the catalytic applications of this compound or its direct derivatives.
Nucleophilic Catalysis by this compound (e.g., Acylation Reactions)
The potential for this compound to act as a nucleophilic catalyst has not been investigated or reported in available studies.
This compound as a Catalyst in Green Chemical Processes
There are no documented instances of this compound being employed as a catalyst in green chemical processes.
This compound in Agrochemical Research as a Scaffold for New Pesticides/Herbicides
While specific research focusing exclusively on this compound in agrochemical development is not extensively documented in publicly available literature, the broader aminopyrimidine scaffold, of which it is a member, is a significant and fruitful area of investigation for the creation of novel pesticides and herbicides. The pyrimidine (B1678525) core is a key component in numerous bioactive compounds, and its derivatives are widely utilized in the development of agrochemicals. researchgate.net Researchers leverage the aminopyrimidine skeleton as a foundational structure, modifying it to develop compounds with high efficacy and target specificity.
In the field of insecticide development, the aminopyrimidine framework has been successfully employed as a scaffold for creating new active ingredients. A notable example involves the rational design of azo-aminopyrimidine derivatives as potent inhibitors of insect chitinase (B1577495), an enzyme crucial for insect growth and development. nih.gov In one study, a series of azo-aminopyrimidine analogues were synthesized and tested as inhibitors against the chitinase (OfChi-h) from the Asian corn borer (Ostrinia furnacalis), a major agricultural pest. Several of these compounds demonstrated significant inhibitory activity and potent insecticidal effects against pests like Plutella xylostella (diamondback moth) and O. furnacalis. nih.gov The research highlights that the azo-aminopyrimidine skeleton can serve as a novel, low-cost scaffold for developing environmentally safer insecticides. nih.gov
Below is a table summarizing the insecticidal activity of selected azo-aminopyrimidine derivatives from the study, demonstrating the potential of this scaffold.
| Compound ID | Target Enzyme | K (nM)(i) | Target Pest | In Vitro Activity |
| 9b | OfChi-h | 23.2 | O. furnacalis | High Inhibitory Efficacy |
| 10a | OfChi-h | 19.4 | O. furnacalis, P. xylostella | Superior preventive effect compared to diflubenzuron |
| 10g | OfChi-h | 43.2 | O. furnacalis | High Inhibitory Efficacy |
| 8f (Lead) | OfChi-h | 64.7 | O. furnacalis | Excellent Inhibitory Activity |
Data sourced from research on azo-aminopyrimidine analogues as OfChi-h inhibitors. nih.gov
The aminopyrimidine scaffold is also prominent in herbicide research. Patents have been filed for novel 4-aminopyridine (B3432731) and 6-aminopyrimidine carboxylates designed specifically for use as herbicides. google.com These compounds are part of a class of synthetic auxin herbicides that are effective against broadleaf weeds. epa.gov The development of such herbicides demonstrates the chemical versatility of the pyrimidine ring system in creating selective weed control agents. The U.S. Environmental Protection Agency (EPA) recognizes pyrimidine herbicides as a distinct class used to control weeds in both agricultural and non-agricultural settings. epa.gov However, the persistence of some of these herbicides in the environment, particularly in compost, is a known issue that requires careful management. epa.gov Furthermore, various pyrimidine derivatives have been investigated for a wide range of agrochemical applications, including fungicidal properties. researchgate.netgoogle.com
Given these examples, the this compound structure represents a potential starting point for further derivatization in agrochemical discovery. Its core aminopyrimidine structure is a validated pharmacophore in this field, and the specific arrangement of its methyl and amine groups could be exploited to fine-tune activity, selectivity, and metabolic stability in future pesticide or herbicide candidates.
Design and Synthesis of this compound-based Molecular Probes for Chemical Biology
The use of this compound as a core structure for molecular probes in chemical biology is an area with potential, although direct examples are not prevalent in current research literature. The design of molecular probes is a cornerstone of chemical biology, enabling the study and visualization of complex biological processes in real-time. The aminopyrimidine scaffold is an attractive candidate for such applications due to its structural similarity to purines, the core components of nucleic acids. acs.org This similarity allows for potential interactions with a wide range of biological targets, including enzymes and receptors that recognize nucleotide structures.
The design of a molecular probe based on this compound would involve the strategic attachment of functional moieties to the core scaffold. These could include:
Reporter Groups: Fluorophores (for fluorescence imaging), biotin (B1667282) tags (for affinity purification), or radioactive isotopes could be appended to visualize the molecule's location within a cell or to isolate its binding partners.
Reactive Groups: Photo-crosslinkers or other reactive groups could be incorporated to form covalent bonds with target proteins upon activation, allowing for target identification and validation.
Linkers: A flexible or rigid linker arm can be used to connect the aminopyrimidine core to the functional moiety, ensuring that the core's binding to its biological target is not sterically hindered by the reporter or reactive group.
The synthesis of such probes would leverage established methods in heterocyclic chemistry. The amine group at the 5-position and the methyl group at the 2-position of this compound provide potential sites for chemical modification. For instance, the amine could be functionalized via acylation or alkylation to attach a linker and reporter group. The synthesis of various aminopyrimidine derivatives is well-documented, often involving the reaction of a substituted pyrimidine with different amines or other reagents to build complexity. nih.govmdpi.com Microwave-assisted organic synthesis is one modern, eco-friendly method used to efficiently produce aminopyrimidine derivatives. nanobioletters.com
While many synthesized aminopyrimidine derivatives are evaluated for therapeutic potential, such as enzyme inhibition, the same foundational compounds could be adapted into probes. nih.govnih.gov For example, a potent aminopyrimidine-based enzyme inhibitor could be converted into an activity-based probe by incorporating a reactive group that covalently modifies the enzyme's active site. Such a probe would allow for the specific labeling and quantification of active enzyme populations in complex biological samples. The inherent properties of the pyrimidine ring system, which is found in many natural and synthetic bioactive molecules, make it a versatile platform for the future development of sophisticated tools for chemical biology research. acs.org
Advanced Analytical Methodologies and Purity Assessment of N,2 Dimethylpyrimidin 5 Amine
Chromatographic Techniques for Separation and Quantification of N,2-Dimethylpyrimidin-5-amine
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For this compound, a range of techniques from high-performance liquid chromatography to gas chromatography are utilized to ensure purity and identify potential impurities.
High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, MS)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of pyrimidine (B1678525) derivatives due to its versatility and precision. researchgate.net Reversed-phase HPLC is typically employed, utilizing C8 or C18 silica (B1680970) gel columns for separation. researchgate.net The method's adaptability allows for either isocratic or gradient elution with various mobile phases, commonly buffered aqueous solutions mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net
For the analysis of this compound, UV detection is highly effective, as the pyrimidine ring possesses a strong chromophore that absorbs UV light. A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal absorbance for maximum sensitivity and to provide spectral information that aids in peak purity assessment. nih.gov Mass Spectrometry (MS) detection, when coupled with HPLC, provides an orthogonal detection method that confirms the identity of the main peak by its mass-to-charge ratio (m/z) and offers unparalleled sensitivity for trace-level impurity identification.
Table 1: Illustrative HPLC-UV Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic amines. researchgate.net |
| Mobile Phase | A: 20 mM Ammonium (B1175870) Formate (pH 3.0)B: Acetonitrile | A common buffer system for LC-MS compatibility and good peak shape for amine-containing compounds. sigmaaldrich.com |
| Gradient | 5% B to 95% B over 15 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. researchgate.net |
| Column Temp. | 35 °C | Improves peak shape and reproducibility. sigmaaldrich.com |
| Detection | UV at 270 nm | Pyrimidine derivatives typically show strong absorbance in this region. sigmaaldrich.com |
| Injection Vol. | 5 µL | A standard volume to avoid column overloading while ensuring sensitivity. |
Gas Chromatography (GC) for Volatile Derivatives or Impurity Profiling
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile impurities that may be present in this compound samples from the manufacturing process. thermofisher.comshimadzu.com While the compound itself has a relatively low volatility, GC-MS is indispensable for detecting and identifying residual solvents, reagents, or volatile by-products.
The impurity profiling process is a mandatory step in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. thermofisher.com GC-MS provides high-resolution separation and definitive identification of unknown peaks through mass spectral library matching. shimadzu.com For non-volatile analytes or to improve chromatographic performance, derivatization may be employed to create more volatile derivatives of the target compound or related impurities.
LC-MS and UPLC Techniques for this compound Analysis
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) and the use of Ultra-Performance Liquid Chromatography (UPLC) represent the forefront of analytical separation science for pharmaceutical analysis. nih.gov UPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster analysis times and significantly higher resolution and sensitivity compared to traditional HPLC. mdpi.com
For this compound, a UPLC-MS/MS method offers the ultimate in selectivity and sensitivity. nih.gov Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for the quantification of the target compound at very low levels, which is crucial for monitoring trace impurities or for use in complex biological matrices. nih.gov This technique involves selecting the precursor ion of the compound, fragmenting it, and then monitoring a specific product ion, a process that provides a high degree of certainty in identification and quantification. nih.gov
Table 2: Representative UPLC-MS/MS Parameters for this compound
| Parameter | Setting | Purpose |
| Chromatography | UPLC with a C18 column | Provides rapid, high-resolution separation. mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the amine functional groups. nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) | Enables MS/MS experiments for high selectivity. researchgate.net |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For highly sensitive and specific quantification. nih.gov |
| Hypothetical MRM Transition | m/z 137.1 → m/z 95.1 | Precursor ion [M+H]⁺ for the compound, with a plausible stable fragment ion. |
| Collision Energy | Optimized (e.g., 15-25 eV) | To achieve the most abundant and stable fragmentation for the selected transition. nih.gov |
Electrochemical Methods for this compound Detection and Quantification
Electrochemical methods offer an alternative approach for the detection and quantification of electroactive species. This compound, containing an aromatic amine moiety, is susceptible to electrochemical oxidation. Techniques such as cyclic voltammetry or differential pulse voltammetry could be applied to study its redox behavior and develop a quantitative method. A glassy carbon electrode, potentially modified with nanomaterials to enhance sensitivity and selectivity, would serve as the working electrode. By applying a potential sweep, the amine group can be oxidized, generating a current that is proportional to the concentration of the compound in the solution. While specific methods for this compound are not widely published, the principles of electrochemical detection of aromatic amines are well-established.
Thermal Analysis Techniques (TGA, DSC) for Investigating this compound Phase Transitions and Stability
Thermal analysis techniques are critical for characterizing the physicochemical properties of a solid-state compound, providing insights into its stability, melting point, and decomposition profile.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal its melting point as a sharp endothermic peak. This is a crucial parameter for identity and purity confirmation. Following the melt, exothermic peaks may appear, indicating thermal decomposition events. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The TGA curve for this compound would show the temperature at which it begins to decompose (onset temperature) and the subsequent mass loss associated with this degradation. This provides vital information about its thermal stability and can help establish safe handling and storage temperatures. mdpi.com
Table 3: Expected Thermal Analysis Data for this compound
| Technique | Parameter | Expected Observation | Significance |
| DSC | Melting Point (Tm) | A sharp endothermic peak. | A key physical constant for identity and purity assessment. |
| DSC | Decomposition (Td) | One or more exothermic peaks following the melt. | Indicates the onset and nature of thermal degradation. |
| TGA | Onset of Decomposition | Temperature at which significant mass loss begins. | Defines the upper limit of the compound's thermal stability. |
| TGA | Mass Loss | Percentage of mass lost at different temperature ranges. | Corresponds to the loss of specific molecular fragments during decomposition. |
Advanced Titration Methods for this compound Quantitative Analysis
While chromatographic methods are excellent for purity and trace analysis, quantitative analysis of the bulk material can often be achieved with high precision using titration. As a weak base, this compound is not suitable for direct titration in an aqueous medium, which would result in a poorly defined endpoint. scribd.com
Therefore, non-aqueous potentiometric titration is the advanced method of choice. allen.inyoutube.com This technique involves dissolving the compound in a non-aqueous, differentiating solvent, such as glacial acetic acid, which can enhance the basicity of the amine. sips.org.in The solution is then titrated with a strong acid, typically perchloric acid in the same solvent. youtube.com Instead of a visual indicator, a pH electrode is used to monitor the potential change during the titration. wikipedia.org The endpoint is identified as the point of maximum inflection on the resulting titration curve, which provides a highly accurate and reproducible quantification of the amine content. taylorandfrancis.com This potentiometric detection is a significant advancement over subjective visual endpoint determination. zenodo.orgresearchgate.net
Future Perspectives and Emerging Research Directions for N,2 Dimethylpyrimidin 5 Amine
Integration of Artificial Intelligence and Machine Learning in N,2-Dimethylpyrimidin-5-amine Research
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery and development of novel compounds. nih.govmdpi.com For this compound, these computational tools offer a multifaceted approach to accelerate research. ML algorithms can analyze vast datasets of existing pyrimidine (B1678525) derivatives to predict biological activities, toxicity, and physicochemical properties of novel analogs of this compound before they are synthesized. mdpi.comresearchgate.net
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on this compound |
| Generative Modeling | Algorithms create novel molecular structures with desired properties. | Design of new this compound derivatives optimized for high potency and selectivity against specific kinase targets. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of compounds based on their chemical structure. | Rapid virtual screening of a large virtual library of this compound analogs to prioritize candidates for synthesis. |
| Retrosynthesis Prediction | AI predicts the optimal sequence of reactions to synthesize a target molecule. chemrxiv.org | Identification of more efficient, cost-effective, and sustainable synthetic routes to this compound and its derivatives. preprints.org |
| Toxicity Prediction | ML models trained on toxicological data predict the potential adverse effects of new compounds. | Early-stage flagging of potential liabilities, guiding the design of safer this compound-based therapeutics. |
Exploration of Novel and Unconventional Synthetic Pathways for this compound
The synthesis of pyrimidine derivatives is a well-established field, but future research will focus on developing more sustainable, efficient, and innovative methods. Green chemistry principles are becoming increasingly important, encouraging the use of safer solvents, microwave-assisted synthesis, and solvent-free reactions to reduce environmental impact. rasayanjournal.co.inbenthamdirect.comnih.govsemanticscholar.org
Flow chemistry, or continuous-flow synthesis, presents a significant opportunity for the production of this compound and its derivatives. springerprofessional.de This technology allows for precise control over reaction conditions, improved safety for hazardous reactions, and easier scalability compared to traditional batch processing. uc.ptdurham.ac.ukresearchgate.net The modular nature of flow systems also enables multi-step "telescoped" syntheses, where intermediates are generated and used in subsequent steps without isolation, dramatically increasing efficiency. uc.pt Another promising area is the use of novel catalytic systems, such as photoredox catalysis, which can enable new types of chemical transformations under mild conditions, potentially opening up new avenues for derivatization. mdpi.com
Table 2: Comparison of Synthetic Approaches for Pyrimidine Derivatives
| Synthetic Method | Conventional Approach | Emerging/Novel Approach |
| Reaction Conditions | Batch processing, often requiring prolonged heating and hazardous solvents. | Continuous flow processing, microwave-assisted synthesis, solvent-free conditions. semanticscholar.orgdurham.ac.uk |
| Efficiency | Multi-step synthesis with isolation and purification of intermediates. | "Telescoped" reactions in flow systems, one-pot multi-component reactions. uc.pt |
| Sustainability | Often generates significant chemical waste. | Reduced solvent use, energy efficiency, use of greener catalysts. nih.gov |
| Scalability | Can be challenging and present safety risks. | More straightforward and safer scale-up. springerprofessional.de |
Uncharted Reactivity and Derivatization Opportunities for this compound
The this compound scaffold possesses multiple sites for chemical modification, offering vast opportunities for creating diverse chemical libraries. The primary amino group at the C5 position is a key handle for derivatization, readily reacting with a variety of electrophiles. nist.gov Future research will likely explore reactions such as acylation, sulfonylation, and reductive amination to install a wide range of functional groups.
Furthermore, the pyrimidine ring itself, while electron-deficient, can undergo various transformations. The hydrogen atoms at the C4 and C6 positions could be targets for functionalization through modern cross-coupling reactions or directed metalation, allowing for the introduction of aryl, alkyl, or other substituent groups. Exploring the reactivity of the C2-methyl group, for instance through condensation reactions, could also yield novel structures. The goal of these explorations would be to systematically probe the structure-activity relationship (SAR) of this compound derivatives, potentially leading to the discovery of compounds with highly optimized biological activity. nih.gov
Table 3: Potential Derivatization Sites on this compound
| Position | Reactive Group | Potential Reactions | Resulting Functionality |
| N5 | Primary Amine | Acylation, Sulfonylation, Alkylation, Reductive Amination | Amides, sulfonamides, secondary/tertiary amines |
| C4/C6 | C-H bond | Halogenation followed by Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl, heteroaryl, alkyl, or amino substituents |
| C2 | Methyl Group | Condensation with aldehydes/ketones | Extended conjugated systems, new heterocyclic rings |
| Ring N | Ring Nitrogens | N-Oxidation, Quarternization | Modulates electronic properties and solubility |
Multi-Omics Approaches in Understanding this compound Biological Impact (Non-Human)
To fully understand the biological impact of this compound and its derivatives, particularly as potential kinase inhibitors, systems-level analyses are required. Multi-omics approaches—including proteomics, metabolomics, and transcriptomics—can provide an unbiased, comprehensive view of the cellular response to compound treatment in non-human models like cancer cell lines or xenografts.
Chemical proteomics can be used to identify the direct protein targets of a compound and map its off-target effects across the entire proteome, which is crucial for understanding both efficacy and potential side effects. researchgate.net Metabolomics can reveal how the compound alters cellular metabolism, providing insights into its mechanism of action and identifying biomarkers of response. nih.govnih.gov For instance, studies on other kinase inhibitors have successfully used metabolomics to find plasma biomarkers that correlate with target engagement. nih.gov Transcriptomics (analyzing RNA) can show how the compound affects gene expression, revealing downstream signaling pathways that are modulated. Integrating these datasets will provide a holistic picture of the compound's biological activity, far beyond what can be achieved by studying a single target.
Table 4: Application of Multi-Omics to this compound Research
| Omics Technology | Biological Question | Example of Potential Finding |
| Chemical Proteomics | What are the direct protein targets and off-targets of the compound? | Identification of a novel, unexpected kinase target that explains the compound's potent anti-proliferative effect. |
| Metabolomics | How does the compound affect cellular metabolism? | Discovery that the compound inhibits a key metabolic pathway, leading to energy depletion in cancer cells. nih.gov |
| Transcriptomics | Which gene expression programs are altered by the compound? | Revealing the downregulation of genes involved in cell cycle progression and angiogenesis. |
| Degradomics | Does the compound induce the degradation of specific proteins? | Finding that the compound acts as a molecular glue or PROTAC, leading to the degradation of an oncogenic protein. nih.gov |
Potential for this compound in Emerging Technologies and Interdisciplinary Fields
While the primary focus for many aminopyrimidine scaffolds is medicinal chemistry, their unique electronic properties make them attractive for applications in other fields. The electron-deficient nature of the pyrimidine ring is a key feature that is being exploited in materials science, particularly in the development of organic electronics. spiedigitallibrary.orgspiedigitallibrary.org
Pyrimidine derivatives are being incorporated as building blocks for materials used in organic light-emitting devices (OLEDs), where they can function as electron-transporting materials or as part of fluorescent or phosphorescent emitters. spiedigitallibrary.orgnbinno.comalfa-chemistry.com The ability to tune the electronic properties of the this compound core through derivatization could lead to the development of novel materials with optimized performance for next-generation displays and lighting. nih.gov Additionally, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, opening up possibilities for the design of novel chemosensors, catalysts, or functional metal-organic frameworks (MOFs). The amine substituent provides a convenient point of attachment for integration into larger polymer or material structures.
Table 5: Interdisciplinary Applications for this compound
| Field | Potential Application | Relevant Properties |
| Organic Electronics | Electron-transporting material or emitter in OLEDs. nbinno.com | Electron-deficient pyrimidine core, tunable energy levels through derivatization. |
| Materials Science | Component of functional polymers or metal-organic frameworks (MOFs). | Rigid aromatic core, sites for polymerization (amine group), metal coordination sites. |
| Sensor Technology | Chemosensor for detecting metal ions or other analytes. | Metal-coordinating nitrogen atoms, potential for fluorescence modulation upon binding. |
| Chemical Biology | Molecular probe to study biological systems. | Potential for fluorescent labeling, specific binding to biological targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
